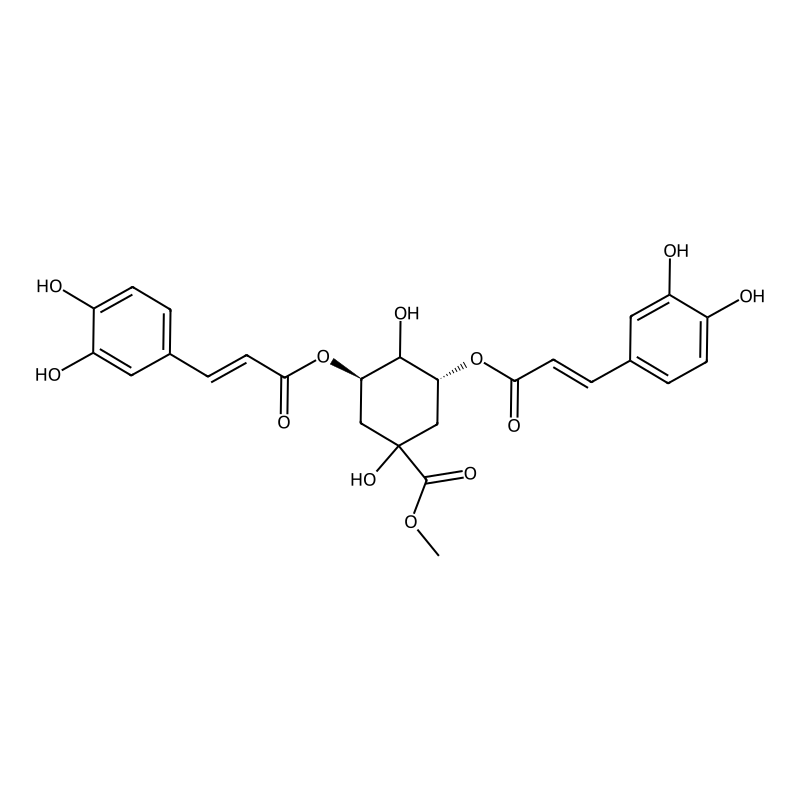

methyl 3,5-di-O-caffeoyl quinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Methyl 3,5-di-O-caffeoyl quinate is a polyphenolic compound derived from the esterification of caffeic acid with quinic acid. This compound features two caffeoyl groups attached to the 3 and 5 positions of the quinic acid backbone, making it a member of the caffeoylquinic acid family. It is recognized for its complex structure, which contributes to its diverse biological activities and potential health benefits. The molecular formula for methyl 3,5-di-O-caffeoyl quinate is C26H26O12, and it has a molecular weight of approximately 518.48 g/mol .

- Antioxidant activity: The catechol groups in the caffeoyl moieties might contribute to antioxidant effects, potentially reducing oxidative stress in the liver [].

- Anti-inflammatory properties: Caffeic acid, a potential degradation product, has been shown to possess anti-inflammatory properties, which could be beneficial for liver health [].

- Interaction with liver enzymes: The compound might interact with specific enzymes involved in liver detoxification or regeneration, although further research is needed to elucidate this [].

Methyl 3,5-di-O-caffeoyl quinate (C26H26O12) is a naturally occurring compound found in plants like Suaeda glauca and Dichrocephala bicolor. Research suggests it possesses hepatoprotective properties, meaning it may protect the liver from damage [, ].

Chemical Structure and Classification

Methyl 3,5-di-O-caffeoyl quinate is a methyl ester, a type of organic compound formed by the condensation of a carboxylic acid with methanol []. It also falls under the categories of tertiary alcohols, catechols (compounds with two hydroxyl groups attached to an aromatic ring), cinnamate esters (esters derived from cinnamic acid), and secondary alcohols []. Structurally, it is related to 3,5-di-O-caffeoyl quinic acid, but with an additional methyl group attached [].

Source and Isolation

Studies have isolated methyl 3,5-di-O-caffeoyl quinate from Suaeda glauca and Dichrocephala bicolor. Suaeda glauca is a salt-tolerant shrub found in coastal regions worldwide []. Dichrocephala bicolor is a flowering plant native to tropical and subtropical areas []. Further research may reveal its presence in other plant species.

- Esterification: The formation of methyl esters from the carboxylic acid group of caffeoyl moieties when reacted with methanol.

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield caffeic acid and quinic acid.

- Oxidation: The phenolic hydroxyl groups can be oxidized, leading to the formation of reactive oxygen species or other phenolic derivatives.

These reactions are significant in both synthetic chemistry and biological contexts, influencing the compound's stability and reactivity.

Methyl 3,5-di-O-caffeoyl quinate exhibits a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress .

- Anti-inflammatory Effects: Studies indicate that this compound can inhibit pro-inflammatory pathways, such as those mediated by RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), which is relevant in bone metabolism and inflammatory diseases .

- Antimicrobial Activity: Like other caffeoylquinic acids, it may possess antimicrobial properties against various pathogens.

The synthesis of methyl 3,5-di-O-caffeoyl quinate typically involves esterification reactions. Common methods include:

- Esterification with Acetyl Chloride: Methyl quinic acid is reacted with di-O-acetylcaffeoyl chloride under basic conditions to form the di-O-caffeoyl derivative, followed by deprotection steps to yield the final product.

- Direct Acylation: Using caffeoyl-CoA as an acyl donor in enzymatic reactions or chemical acylation methods can also produce methyl 3,5-di-O-caffeoyl quinate efficiently .

Methyl 3,5-di-O-caffeoyl quinate has several applications:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in formulations aimed at treating chronic diseases linked to oxidative stress and inflammation.

- Food Industry: Its antioxidant properties make it a potential natural preservative in food products.

- Cosmetics: The compound's ability to protect against oxidative damage makes it suitable for incorporation into skincare products.

Research on interaction studies reveals that methyl 3,5-di-O-caffeoyl quinate interacts with various biological targets:

- It inhibits signaling pathways involved in inflammation and bone resorption.

- Interaction with enzymes involved in metabolic pathways suggests potential roles in modulating metabolic diseases .

These interactions highlight its therapeutic potential across multiple health domains.

Methyl 3,5-di-O-caffeoyl quinate shares structural similarities with other caffeoylquinic acids but is unique due to its specific arrangement of caffeoyl groups. Similar compounds include:

- Chlorogenic Acid: A single caffeoyl group at the 3 position; known for its strong antioxidant activity.

- Caffeic Acid: A simpler structure without the quinic acid backbone; primarily recognized for its anti-inflammatory properties.

- Methyl 4-O-caffeoylquinate: Contains one caffeoyl group at a different position; displays varying biological activities compared to methyl 3,5-di-O-caffeoyl quinate.

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| Methyl 3,5-di-O-caffeoyl quinate | Di-caffeoyl derivative | Antioxidant, anti-inflammatory |

| Chlorogenic Acid | Mono-caffeoyl derivative | Strong antioxidant |

| Caffeic Acid | Simple phenolic | Anti-inflammatory |

| Methyl 4-O-caffeoylquinate | Mono-caffeoyl derivative | Varies based on position |

The unique arrangement of caffeoyl groups in methyl 3,5-di-O-caffeoyl quinate contributes to its distinct bioactivity profile compared to these similar compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H26O12 | [1] |

| Molecular Weight | 530.5 g/mol | [1] |

| Exact Mass | 530.142426 g/mol | [2] |

| CAS Registry Number | 159934-13-1 | [1] |

| PubChem CID | 10075681 | [1] |

| ChEBI ID | CHEBI:66708 | [1] |

The molecular composition of methyl 3,5-di-O-caffeoyl quinate, with its specific arrangement of carbon, hydrogen, and oxygen atoms, provides the foundation for understanding its chemical behavior, reactivity patterns, and biological interactions [5].

Stereochemistry and Conformational Analysis

The stereochemistry of methyl 3,5-di-O-caffeoyl quinate is a critical aspect of its molecular structure that influences its three-dimensional arrangement and biological activity [1]. This compound possesses multiple stereogenic centers, primarily located within its quinic acid core, which contribute to its specific spatial configuration [2].

The quinic acid backbone of methyl 3,5-di-O-caffeoyl quinate exhibits a defined stereochemical arrangement, specifically a (3R,5R) configuration at the esterification sites where the caffeoyl groups are attached [1] [2]. This stereochemical designation indicates that both the 3 and 5 positions on the cyclohexane ring have the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [1].

A distinctive stereochemical feature of methyl 3,5-di-O-caffeoyl quinate is the trans (E) configuration of the double bonds in both caffeoyl units [12]. This geometric isomerism is characterized by the positioning of the aromatic rings and carboxyl groups on opposite sides of the carbon-carbon double bond, creating a more extended and stable conformation compared to the cis (Z) isomer [12]. The trans configuration is particularly important for the compound's biological properties and has been shown to influence its interaction with various molecular targets [11].

Table 2: Stereochemical Features of Methyl 3,5-di-O-caffeoyl quinate

| Feature | Details | Reference |

|---|---|---|

| Quinic Acid Stereochemistry | (3R,5R) configuration at esterification sites | [1] [2] |

| Caffeoyl Double Bond Configuration | Trans (E) configuration in both caffeoyl units | [12] |

| Chiral Centers | Multiple stereocenters in quinic acid core | [1] |

| IUPAC Stereochemical Designation | methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate | [1] |

Conformational analysis of methyl 3,5-di-O-caffeoyl quinate reveals that the cyclohexane ring of the quinic acid core predominantly adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings [11]. This conformation positions the hydroxyl groups and caffeoyl substituents in specific spatial orientations that minimize steric hindrance and optimize hydrogen bonding interactions [11].

The stereochemistry of methyl 3,5-di-O-caffeoyl quinate can undergo isomerization under certain conditions, particularly upon exposure to ultraviolet light [12]. This process can lead to the formation of different geometric isomers, including 3-cis,5-trans, 3-trans,5-cis, and 3-cis,5-cis configurations, each with potentially different biological activities [12]. The natural form of the compound, however, is predominantly the 3-trans,5-trans isomer [12].

Structural Features of the Quinic Acid Core

The quinic acid core forms the central structural framework of methyl 3,5-di-O-caffeoyl quinate, providing the scaffold to which the caffeoyl groups and methyl ester are attached [14]. Quinic acid is classified as a cyclohexanecarboxylic acid with a specific arrangement of hydroxyl groups that contribute to its chemical properties and reactivity [14].

The basic structure of quinic acid consists of a cyclohexane ring with a carboxylic acid group at position 1, forming a cyclohexanecarboxylic acid backbone [14]. This cyclic polyol structure is characterized by the presence of four hydroxyl groups at positions 1, 3, 4, and 5 of the cyclohexane ring [18]. In methyl 3,5-di-O-caffeoyl quinate, the carboxylic acid group at position 1 is modified to form a methyl ester, while the hydroxyl groups at positions 3 and 5 serve as attachment points for the caffeoyl substituents [1].

The hydroxyl group at position 1 of the quinic acid core in methyl 3,5-di-O-caffeoyl quinate is part of a tertiary alcohol structure, as it is attached to a carbon that also bears the methyl ester group [4]. This tertiary alcohol contributes to the compound's overall polarity and hydrogen bonding capabilities [4]. The hydroxyl group at position 4 remains unmodified and is available for hydrogen bonding interactions, further influencing the compound's solubility and reactivity patterns [4].

Table 3: Structural Components of Methyl 3,5-di-O-caffeoyl quinate

| Component | Description | Position/Location |

|---|---|---|

| Quinic Acid Core | Cyclohexanecarboxylic acid backbone | Central scaffold |

| Caffeoyl Groups | Two 3,4-dihydroxycinnamate units | Attached at positions 3 and 5 |

| Methyl Ester Group | Methyl carboxylate at position 1 | Position 1 of quinic acid |

| Hydroxyl Groups | Six hydroxyl groups total | Positions 1,4 (quinic); 3',4' (each caffeoyl) |

| Aromatic Rings | Two phenolic rings with catechol units | Terminal units of caffeoyl groups |

The cyclohexane ring of the quinic acid core in methyl 3,5-di-O-caffeoyl quinate adopts a chair conformation, which is the most stable arrangement for six-membered rings [17]. This conformation positions the substituents in either axial or equatorial orientations, with the bulkier groups typically preferring the equatorial position to minimize steric interactions [17]. The specific conformational arrangement of the quinic acid core influences the spatial orientation of the caffeoyl groups and their accessibility for potential interactions with biological targets [17].

The quinic acid core of methyl 3,5-di-O-caffeoyl quinate is derived biosynthetically from the shikimate pathway in plants, which is responsible for the production of aromatic amino acids and various secondary metabolites [15]. This biosynthetic origin connects methyl 3,5-di-O-caffeoyl quinate to other plant-derived compounds with similar structural features and biological activities [15].

Caffeoyl Substituents at Positions 3 and 5

The caffeoyl substituents represent a defining structural feature of methyl 3,5-di-O-caffeoyl quinate, with two such groups attached at positions 3 and 5 of the quinic acid core [1]. Each caffeoyl group is derived from caffeic acid (3,4-dihydroxycinnamic acid), a hydroxycinnamic acid with a characteristic phenylpropanoid (C6-C3) structure [23].

The chemical structure of each caffeoyl group consists of a 3,4-dihydroxyphenyl ring (also known as a catechol group) connected to the quinic acid core through an ester linkage [23]. This connection is formed between the carboxylic acid group of caffeic acid and the hydroxyl groups at positions 3 and 5 of the quinic acid backbone [1]. The resulting ester bonds are susceptible to hydrolysis under certain conditions, which can affect the stability of the compound [23].

A key structural feature of the caffeoyl substituents is the presence of a trans-ethylene (trans-CH=CH) wire that connects the aromatic ring to the carbonyl group of the ester linkage [23]. This unsaturated bond contributes to the conjugated system of the molecule, influencing its spectroscopic properties and reactivity [23]. The trans configuration of this double bond is energetically more stable than the cis configuration and is the predominant form found in natural sources [12].

The catechol moiety (3,4-dihydroxyphenyl group) of each caffeoyl substituent contains two adjacent hydroxyl groups on the aromatic ring [26]. These hydroxyl groups are capable of forming hydrogen bonds and can undergo oxidation to form quinones under appropriate conditions [26]. The catechol structure is particularly important for the compound's chemical reactivity and is a common feature in many plant-derived polyphenolic compounds [23].

The positioning of the caffeoyl groups at the 3 and 5 positions of the quinic acid core creates a specific three-dimensional arrangement that distinguishes methyl 3,5-di-O-caffeoyl quinate from other dicaffeoylquinic acid derivatives, such as the 3,4- and 4,5-isomers [11]. This regiochemistry influences the compound's molecular recognition properties and its interactions with biological targets [11].

The caffeoyl substituents contribute significantly to the overall polarity and hydrogen bonding capabilities of methyl 3,5-di-O-caffeoyl quinate through their hydroxyl groups [23]. These functional groups can act as both hydrogen bond donors and acceptors, facilitating interactions with water molecules and polar regions of proteins [23]. Additionally, the aromatic rings of the caffeoyl groups can participate in π-π stacking interactions with other aromatic systems, further expanding the compound's potential for molecular recognition [26].

Physicochemical Properties and Stability Profiles

Methyl 3,5-di-O-caffeoyl quinate exhibits distinct physicochemical properties that influence its behavior in various environments and its potential applications in research and industry [27]. Understanding these properties is essential for predicting the compound's stability, solubility, and interactions with other molecules [27].

In terms of physical appearance, methyl 3,5-di-O-caffeoyl quinate presents as a yellow powder at room temperature, which is characteristic of many plant-derived polyphenolic compounds [32]. This coloration is attributed to the extended conjugated system within the molecule, particularly in the caffeoyl groups, which absorbs light in the visible spectrum [32].

The solubility profile of methyl 3,5-di-O-caffeoyl quinate reveals its behavior in different solvents, which is crucial for extraction, purification, and formulation processes [27]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent suitable for preparing stock solutions for laboratory experiments [27]. It is also soluble in ethanol, which can be advantageous for certain applications where DMSO is not preferred [27]. However, methyl 3,5-di-O-caffeoyl quinate shows only slight solubility in methanol, indicating the influence of solvent polarity and hydrogen bonding capabilities on its dissolution behavior [27].

Table 4: Physicochemical Properties of Methyl 3,5-di-O-caffeoyl quinate

| Property | Value/Description | Reference |

|---|---|---|

| Appearance | Yellow powder | [32] |

| Solubility in DMSO | Soluble | [27] |

| Solubility in Methanol | Slightly soluble | [27] |

| Solubility in Ethanol | Soluble | [27] |

| Stability | Stable under proper storage conditions | [27] |

| Storage Conditions | 2-8°C, tightly sealed, protect from light | [27] |

The stability of methyl 3,5-di-O-caffeoyl quinate is influenced by various environmental factors, including temperature, light exposure, and pH [27]. Under proper storage conditions, the compound remains relatively stable, but specific precautions are necessary to maintain its integrity over time [27]. Recommended storage conditions include keeping the compound at refrigerated temperatures (2-8°C) in tightly sealed containers to prevent moisture absorption and degradation [27]. Additionally, protection from light is advised to prevent photochemical reactions that could lead to isomerization of the trans double bonds in the caffeoyl groups [12].

The chemical stability of methyl 3,5-di-O-caffeoyl quinate is particularly affected by its ester linkages, which can undergo hydrolysis in aqueous environments, especially under acidic or basic conditions [35]. This hydrolysis can result in the cleavage of the caffeoyl groups from the quinic acid core, leading to the formation of caffeic acid and partially esterified quinic acid derivatives [35]. The methyl ester group at position 1 is also susceptible to hydrolysis, which can convert the compound to its corresponding acid form [35].

Another important aspect of methyl 3,5-di-O-caffeoyl quinate's stability is its susceptibility to oxidation, particularly at the catechol groups of the caffeoyl substituents [35]. These dihydroxyphenyl moieties can undergo oxidation to form quinones, especially in the presence of oxygen, metal ions, or enzymatic catalysts [35]. This oxidation process can lead to color changes and potential polymerization reactions, affecting the compound's purity and activity [35].

Spectroscopic Characteristics

The spectroscopic characteristics of methyl 3,5-di-O-caffeoyl quinate provide valuable information for its identification, structural elucidation, and purity assessment [31]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), reveal distinct features of this compound [31].

UV-Vis spectroscopy of methyl 3,5-di-O-caffeoyl quinate shows characteristic absorption maxima at 242 nm (shoulder), 296 nm (shoulder), and 329 nm [34]. These absorption bands are primarily attributed to the π→π* and n→π* electronic transitions in the conjugated systems of the caffeoyl groups [34]. The absorption pattern is typical of hydroxycinnamic acid derivatives and can be used as a fingerprint for identification and quantification purposes [34].

IR spectroscopy provides insights into the functional groups present in methyl 3,5-di-O-caffeoyl quinate [32]. The IR spectrum exhibits characteristic absorption bands at 3390 cm⁻¹ (O-H stretching), 2955 cm⁻¹ (C-H stretching), 1695 cm⁻¹ (C=O stretching of ester groups), and 1598 cm⁻¹ (aromatic C=C stretching) [32]. These spectral features confirm the presence of hydroxyl groups, ester linkages, and aromatic rings in the molecular structure [32].

Table 5: Spectroscopic Characteristics of Methyl 3,5-di-O-caffeoyl quinate

| Technique | Key Features/Peaks | Reference |

|---|---|---|

| UV-Vis Spectroscopy | λmax: 242 nm (sh), 296 nm (sh), 329 nm | [34] |

| IR Spectroscopy | 3390 cm⁻¹ (OH), 2955 cm⁻¹ (CH), 1695 cm⁻¹ (C=O), 1598 cm⁻¹ (aromatic) | [32] |

| ¹H NMR | Characteristic signals at δ 5.31, 5.23 (H-3, H-5), 6.26 (caffeoyl H-8), aromatic signals 6.73-7.57 | [32] |

| ¹³C NMR | Carbonyl carbons: 167.12, 166.32 ppm; aromatic carbons: 115-149 ppm | [32] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 531, [M+Na]⁺ = 553, [M+K]⁺ = 569 | [34] |

| HRMS | Exact mass: 530.142426 Da | [2] |

NMR spectroscopy is particularly valuable for elucidating the detailed structure of methyl 3,5-di-O-caffeoyl quinate [32]. The ¹H NMR spectrum displays characteristic signals for the protons at positions 3 and 5 of the quinic acid core (δ 5.31 and 5.23 ppm), which are deshielded due to the adjacent ester groups [32]. The olefinic protons of the caffeoyl groups appear as doublets around δ 6.26 ppm (H-8) and δ 7.57 ppm (H-7), with a large coupling constant (J ≈ 16 Hz) that confirms the trans configuration of the double bonds [32]. The aromatic protons of the caffeoyl groups resonate in the range of δ 6.73-7.57 ppm, showing characteristic splitting patterns for the 3,4-disubstituted phenyl rings [32].

The ¹³C NMR spectrum of methyl 3,5-di-O-caffeoyl quinate provides complementary structural information [32]. The carbonyl carbons of the ester groups appear at δ 167.12 and 166.32 ppm, while the aromatic carbons of the caffeoyl groups resonate in the range of δ 115-149 ppm [32]. The carbons of the quinic acid core show signals between δ 70-80 ppm for those bearing oxygen atoms and δ 30-40 ppm for the methylene carbons [32].

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of methyl 3,5-di-O-caffeoyl quinate [34]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows characteristic peaks at m/z 531 [M+H]⁺, 553 [M+Na]⁺, and 569 [M+K]⁺, corresponding to the protonated molecule and its sodium and potassium adducts, respectively [34]. High-resolution mass spectrometry (HRMS) confirms the exact mass of 530.142426 Da, which is consistent with the molecular formula C26H26O12 [2].

XLogP3

Dates

Characterization of Bovine Serum Albumin and (-)-Epigallocatechin Gallate/3,4- O-Dicaffeoylquinic Acid/Tannic Acid Layer by Layer Assembled Microcapsule for Protecting Immunoglobulin G in Stomach Digestion and Release in Small Intestinal Tract

Chunxu Chen, Guijie Chen, Peng Wan, Dan Chen, Tao Zhu, Bing Hu, Yi Sun, Xiaoxiong ZengPMID: 30277397 DOI: 10.1021/acs.jafc.8b04381

Abstract

The protein-polyphenol layer by layer (LbL) assembled polymer composite microcapsule is a considerable delivery system that can be used to improve the bioactive stability and effectiveness of natural compounds in various applications. In the present study, three kinds of polyphenols were loaded in the sequence of (-)-epigallocatechin gallate (EGCG), 3,4- O-dicaffeoylquinic acid (3,4-diCQA), and tannin acid (TA) to prepare a BSA-polyphenol LbL membrane. The composition of IgG-(BSA-EGCG/3,4-diCQA/TA)microcapsules and their stability and releasing ability in the gastrointestinal tract were evaluated. In addition, by binding of these three kinds of polyphenols to BSA, the thermal denaturation temperature and ordered secondary structure of the BSA-polyphenol microcapsules were increased, and the time of scavenging activity on 2,2'-azinobis(3-ethylbenzothiazolin-6-sulfonic acid) free radicals was significantly prolonged. These findings suggest that (BSA-EGCG/3,4-diCQA/TA)

microcapsules can not only protect IgG in food processing and stomach digestion but also release it in the small intestinal tract for bioactive delivery.

Identification of Transient Receptor Potential Vanilloid 3 Antagonists from

Shi-Wei Sun, Rong-Rong Wang, Xiao-Ying Sun, Jia-He Fan, Hang Qi, Yang Liu, Guo-Qing Qin, Wei WangPMID: 32357572 DOI: 10.3390/molecules25092025

Abstract

Bioassay-guided fractionation of the ethanol extract of whole herbs ofled to the isolation of isochlorogenic acids A and B as transient receptor potential vanilloid 3 (TRPV3) channel antagonists by using a calcium fluorescent assay. The structures were identified by spectroscopic analysis and the inhibitory activities of isochlorogenic acids A and B were confirmed by whole-cell patch clamp recordings of human embryonic kidney 293 (HEK293) cells expressing human TRPV3. Molecular docking results revealed that these two compounds reside in the same active pocket of human TRPV3 channel protein with lower binding energy than the agonist 2-aminoethoxydiphenyl borate (2-APB). High-speed counter-current chromatography (HSCCC) coupled with a liquid-liquid extraction approach was successfully established for the separation of isochlorogenic acids A and B from the whole herbs of

.

. Ethyl acetate and

-hexane-ethyl acetate-water (3:3:4 and 1:5:4, v/v/v) were selected as liquid-liquid extraction solvent systems to remove high- and low-polarity impurities in the mixture. Sixty g of ethanol extract was refined by solvent partition to yield 1.7 g of the enriched fraction, of which 480 mg in turn obtained 52.5 mg of isochlorogenic acid B (purity 98.3%) and 37.6 mg isochlorogenic acid A (purity 96.2%) after HSCCC with

-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v).

Protective effect of isochlorogenic acid B on liver fibrosis in non-alcoholic steatohepatitis of mice

Xin Liu, Kai Huang, Ziran Niu, Dan Mei, Bo ZhangPMID: 30180301 DOI: 10.1111/bcpt.13122

Abstract

Liver fibrosis is a common symptom of non-alcoholic steatohepatitis (NASH) and a worldwide clinical issue. The miR-122/HIF-1α signalling pathway is believed to play an important role in the genesis of progressive fibrosis. Isochlorogenic acid B (ICAB), naturally isolated from Laggera alata, is verified to have antioxidative and hepatoprotective properties. The aim of this study was to investigate the effect of ICAB on liver fibrosis in NASH and its potential protective mechanisms. NASH was induced in a mouse model with a methionine- and choline-deficient (MCD) diet for 4 weeks, and ICAB was orally administered every day at three doses (5, 10 and 20 mg/kg). Pathological results indicated that ICAB significantly improved the pathological lesions of liver fibrosis. The levels of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST) and hepatic hydroxyproline (Hyp), cholesterol (CHO) and triglyceride (TG) were also significantly decreased by ICAB. In addition, ICAB inhibited hepatic stellate cells (HSCs) activation and the expressions of hepatic genes involved in liver fibrosis including LOX, TGF-β1, MCP-1, COL1α1 and TIMP-1. ICAB also attenuated liver oxidative stress through Nrf2 signalling pathway. What is more, the decreased levels of miR-122 and over-expression of hepatic HIF-1α could be reversed by ICAB treatment. These results simultaneously confirmed that ICAB had a significant protective effect on fibrosis in NASH by inhibiting oxidative stress via Nrf2 and suppressing multiple profibrogenic factors through miR-122/HIF-1α signalling pathway.Cloning and functional characterization of a p-coumaroyl quinate/shikimate 3'-hydroxylase from potato (Solanum tuberosum)

Benjamin J Knollenberg, Jingjing Liu, Shu Yu, Hong Lin, Li TianPMID: 29337064 DOI: 10.1016/j.bbrc.2018.01.075

Abstract

Chlorogenic acid (CGA) plays an important role in protecting plants against pathogens and promoting human health. Although CGA accumulates to high levels in potato tubers, the key enzyme p-coumaroyl quinate/shikimate 3'-hydroxylase (C3'H) for CGA biosynthesis has not been isolated and functionally characterized in potato. In this work, we cloned StC3'H from potato and showed that it catalyzed the formation of caffeoylshikimate and CGA (caffeoylquinate) from p-coumaroyl shikimate and p-coumaroyl quinate, respectively, but was inactive towards p-coumaric acid in in vitro enzyme assays. When the expression of StC3'H proteins was blocked through antisense (AS) inhibition under the control of a tuber-specific patatin promoter, moderate changes in tuber yield as well as phenolic metabolites in the core tuber tissue were observed for several AS lines. On the other hand, the AS and control potato lines exhibited similar responses to a bacterial pathogen Pectobacterium carotovorum. These results suggest that StC3'H is implicated in phenolic metabolism in potato. They also suggest that CGA accumulation in the core tissue of potato tubers is an intricately controlled process and that additional C3'H activity may also be involved in CGA biosynthesis in potato.Ionic liquid-based ultrasound-assisted extraction and aqueous two-phase system for analysis of caffeoylquinic acids from Flos Lonicerae Japonicae

Ting Tan, Chang-Jiang-Sheng Lai, Hui OuYang, Ming-Zhen He, Yulin FengPMID: 26730510 DOI: 10.1016/j.jpba.2015.12.019

Abstract

In this work, an ionic liquid-based ultrasonic-assisted extraction (ILUAE) method was developed to extract caffeoylquinic acids (CQAs) from Flos Lonicerae Japonicae (FLJ). ILUAE parameters were optimized by response surface methodology, including IL concentration, ultrasonic time, and liquid-solid ratio. Optimized ILUAE approach gained the highest extraction yields of 28.53, 18.21, 3.84mg/g for 3-O-caffeoylquinic acid (C1), 3,5-di-O-caffeoylquinic acid (C2), 3,4-di-O-caffeoylquinic acid (C3), respectively. C1-C3 are the three most abundant CQAs compounds in FLJ. The method showed comparable extraction yield and shorter extraction time compared with conventional extraction techniques. Subsequently, an aqueous two-phase system (ATPS) was applied in extraction solutions. Two trace CQAs, 5-O-caffeoylquinic acid (C4) and 4,5-di-O-caffeoylquinic acid (C5), were significantly enriched with signal to noise values increasing from less than 10 to higher than 1475. The results indicated that ILUAE and ATPS are efficient and environmentally-friendly sample extraction and enrichment techniques for CQAs from herbal medicines.Characterization of interaction property of multi-components in Gardenia jasminoides with aldose reductase by microdialysis combined with liquid chromatography coupled to mass spectrometry

Lu Wang, Shu Liu, Junpeng Xing, Zhiqiang Liu, Fengrui SongPMID: 27539421 DOI: 10.1002/rcm.7620

Abstract

An application of microdialysis sampling for evaluation of the interaction property of small molecules to macromolecules is presented. Microdialysis combined with liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) was established for the purpose of screening of the multiple bioactive compounds in traditional Chinese medicines (TCMs).Microdialysis experiments were performed in vitro using a syringe pump and probes. Separation was achieved via liquid chromatography, and MS analysis was conducted by electrospray ionization quadrupole time-of-flight mass spectrometry in negative mode. The interaction property of compounds in TCMs with aldose reductase can be deduced from the comparison of the peak areas in chromatograms using a stable internal standard.

In this work, 23 compounds including iridoids, flavonoids, monoterpenoids, carotenoids and phenolic acids were identified by comparison with reference compounds, characteristic high-resolution mass spectrometry and the MS/MS fragmentations simultaneously. Binding degrees of 23 compounds in Gardenia jasminoides Eliis (G. jasminoide) with aldose reductase ranged from 13.91% to 66.25%. Also, microdialysis recoveries of 23 compounds in G. jasminoides were determined.

The Interaction properties of 23 compounds in G. jasminoides with aldose reductase were investigated and they are potential bioactive ingredients. Microdialysis coupled to LC/QTOF-MS/MS can be used for screening of bioactive multicomponents from TCMs with appropriate targets. Copyright © 2016 John Wiley & Sons, Ltd.

Protective Effects of Kuding Tea (

Ruokun Yi, Jing Zhang, Peng Sun, Yu Qian, Xin ZhaoPMID: 30871261 DOI: 10.3390/molecules24061016

Abstract

In this study, the protective effects of Kuding tea polyphenols (KTPs) on ultraviolet B (UVB)-induced skin injury of SKH1 hairless mice were studied. The ion precipitation method was used for extraction of polyphenols from Kuding tea. High-performance liquid chromatography showed that KTPs contains chlorogenic acid, cryptochlorogenic acid, isochlorogenic acid B, isochlorogenic acid A, and isochlorogenic acid C. SKH1 hairless mice were induced skin aging using 2.0 mW/s intensity of 90 mJ/cm² UV light once a day for seven weeks. The 2.5% and 5% KTPs solution was smeared on 2 cm² of back skin of skin aging mice twice a day. Mouse experiments showed that KTP strongly increased the serum levels of total superoxide dismutase (T-SOD) and catalase (CAT) and reduced those of malondialdehyde, interleukin 6 (IL-6), IL-1β, and tumor necrosis factor alpha (TNF-α) in mice with UVB-induced skin damage. KTP also increased the levels of type 1 collagen (Col I), hydroxyproline, and hyaluronic acid and reduced those of Col III and hydrogen peroxide in the damaged skin tissues of mice. Pathological observations of tissues stained with H & E, Masson's trichrome, Verhoeff, and toluidine blue showed that KTPs could protect skin cells, collagen, and elastin and decrease the number of mast cells, thus inhibiting skin damage. Quantitative PCR and western blot assays showed that KTP upregulated the mRNA and protein expression of tissue inhibitor of metalloproteinase 1 (TIMP-1), TIMP-2, copper/zinc-SOD, manganese-SOD, CAT, and glutathione peroxidase and downregulated the expression of matrix metalloproteinase 2 (MMP-2) and MMP-9. In addition, the same concentration of KTP had stronger protective effects than vitamin C. The results of this study demonstrate that KTPs have good skin protective effects, as they are able to inhibit UVB-induced skin damage.Identification of Bioactive Chemical Markers in

Shao-Nan Wang, Yong-Sheng Ding, Xiao-Jie Ma, Cheng-Bowen Zhao, Ming-Xuan Lin, Jing Luo, Yi-Nan Jiang, Shuai He, Jian-You Guo, Jin-Li ShiPMID: 30213112 DOI: 10.3390/molecules23092329

Abstract

(ZZX for short) is the root and rhizome ofJones, which is a Traditional Chinese Medicine (TCM) used to treat various mood disorders for more than 2000 years, especially anxiety. The aim of the present work was to identify the bioactive chemical markers in

improving anxiety in rats by a fingerprint-efficacy study. More specifically, the chemical fingerprint of ZZX samples collected from 10 different regions was determined by High Performance Liquid Chromatography (HPLC) and the similarity analyses were calculated based on 10 common characteristic peaks. The anti-anxiety effect of ZZX on empty bottle stimulated rats was examined through the Open Field Test (OFT) and the Elevated Plus Maze Test (EPM). Then we measured the concentration of CRF, ACTH, and CORT in rat's plasma by the enzyme-linked immune sorbent assay (ELISA) kit, while the concentration of monoamine and metabolites (NE, DA, DOPAC, HVA, 5-HT, 5-HIAA) in the rat's cerebral cortex and hippocampus was analysed by HPLC coupled with an Electrochemical Detector. At last, the fingerprint-efficacy study between chemical fingerprint and anti-anxiety effect of ZZX was accomplished by partial least squares regression (PLSR). As a result, we screened out four compounds (hesperidin, isochlorogenic acid A, isochlorogenic acid B and isochlorogenic acid C) as the bioactive chemical markers for the anti-anxiety effect of ZZX. The fingerprint-efficacy study we established might provide a feasible way and some elicitation for the identification of the bioactive chemical markers for TCM.

Discovery of Anti-inflammatory Ingredients in Chinese Herbal Formula Kouyanqing Granule based on Relevance Analysis between Chemical Characters and Biological Effects

Hong Liu, Yan-fang Zheng, Chu-yuan Li, Yu-ying Zheng, De-qin Wang, Zhong Wu, Lin Huang, Yong-gang Wang, Pei-bo Li, Wei Peng, Wei-wei SuPMID: 26657159 DOI: 10.1038/srep18080